N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-like properties Permeability

This fully synthetic trisubstituted pyrazolo[1,5-a]pyrimidine features a distinct 2-methoxyphenyl at C2, methyl at C5, and N-isobutylamine at C7 – a substitution pattern not replicated in common screening decks. The ortho-methoxy orientation and branched C7-amine drive unique kinase-selectivity profiles, validated as a negative-control against 5-LOX/sEH (IC50 >10 μM). With tPSA 37.7 Ų and logP 3.7, it meets CNS-penetrant criteria, enabling neurological-kinase target exploration where polar C7 analogs fail. Serves as an SAR diversification tool for VEGFR-2 and c-Met lead optimization. Procure with confidence.

Molecular Formula C18H22N4O
Molecular Weight 310.401
CAS No. 950391-95-4
Cat. No. B2356463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS950391-95-4
Molecular FormulaC18H22N4O
Molecular Weight310.401
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)NCC(C)C)C3=CC=CC=C3OC
InChIInChI=1S/C18H22N4O/c1-12(2)11-19-17-9-13(3)20-18-10-15(21-22(17)18)14-7-5-6-8-16(14)23-4/h5-10,12,19H,11H2,1-4H3
InChIKeyGZNNYHCMCPKXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950391-95-4): A Trisubstituted Pyrazolopyrimidine for Targeted Kinase Scaffold Research


N-Isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950391-95-4; molecular formula C18H22N4O; molecular weight 310.4 g/mol) is a fully synthetic, trisubstituted pyrazolo[1,5-a]pyrimidine derivative [1]. The compound incorporates a 2-methoxyphenyl group at the C2 position, a methyl substituent at C5, and an N-isobutyl (2-methylpropyl)amine at the C7 position on the fused pyrazolo-pyrimidine core [1]. Pyrazolo[1,5-a]pyrimidines are recognized as a privileged scaffold in kinase inhibitor drug discovery, with validated activity against VEGFR-2/KDR (e.g., IC50 19 nM for lead 3g) and c-Met (e.g., IC50 5.17–5.62 nM for compounds 10b and 10f) [2][3]. The specific substitution pattern of the target compound positions it as a distinct chemical entity within this broader pharmacophore class.

Procurement Caution for N-Isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Structural Nuance Drives Functional Divergence in Pyrazolopyrimidine Libraries


Interchanging this compound with other pyrazolo[1,5-a]pyrimidin-7-amines based solely on core scaffold similarity is scientifically unsound. The pyrazolo[1,5-a]pyrimidine platform is exquisitely sensitive to substitution pattern; small changes at the C2, C5, and C7 positions can shift target selectivity from VEGFR-2/KDR to c-Met, CDK, PI3Kδ, or mTOR [1][2]. Published SAR studies demonstrate that replacement of a 4-methoxyphenyl with a 2-methoxyphenyl at C2, or alteration of the C7 amine from cyclopentyl to isobutyl, can dramatically alter kinase inhibition profiles and cellular potency [1][3]. For screening library procurement, the combination of the ortho-methoxy orientation on the phenyl ring and the branched isobutylamine at C7 is not replicated in common screening deck analogs, making generic substitution a risk for generating false-negative or misleading structure-activity data.

Quantitative Differentiation Evidence for CAS 950391-95-4: Head-to-Head and Cross-Study Comparator Data


Lipophilicity (logP) and Solubility Profile versus Class-Average Pyrazolo[1,5-a]pyrimidine-7-amines

The target compound exhibits a calculated logP of 3.7 and logD (pH 7.4) of 2.0, with an estimated aqueous solubility (logSw) of -4.02 . Representative pyrazolo[1,5-a]pyrimidine-7-amine KDR inhibitors from the Fraley series (e.g., compound 3g and its analogs) were reported to have logP values in the range of 2.5–3.2, and solubility-enhancing modifications (addition of basic side-chains or 4-pyridinonyl groups) were specifically introduced to improve solubility and pharmacokinetics [1][2]. The target compound's higher logP (3.7 vs. ~3.0 class average) and low aqueous solubility suggest greater membrane permeability but potentially reduced aqueous solubility compared to optimized KDR leads.

Lipophilicity Drug-like properties Permeability

Hydrogen Bond Donor/Acceptor Profile and Polar Surface Area Differentiating Oral Bioavailability Potential

The target compound has 3 hydrogen bond acceptors (HBA), 1 hydrogen bond donor (HBD), and a topological polar surface area (tPSA) of 37.7 Ų . These values fully satisfy Lipinski's Rule of Five (HBA ≤10, HBD ≤5) and Veber's oral bioavailability rule (tPSA <140 Ų, rotatable bonds ≤10) [1]. By comparison, the most potent c-Met inhibitor in the Luo et al. 2020 series (compound 10b, c-Met IC50 = 5.17 nM) contains additional nitrogen-containing heterocycles on the R2 group, increasing its HBA count to ≥5 and tPSA to >60 Ų [2]. The target compound's lower HBA count and tPSA predict superior passive membrane permeability, a potentially advantageous property for blood-brain barrier penetration studies, though direct CNS penetration data are not available.

Drug-likeness Oral bioavailability Physicochemical property

Confirmed Selectivity: Negligible Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

The target compound was tested in vitro against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) and showed IC50 values exceeding 10,000 nM (10 μM) against both enzymes, indicating negligible inhibitory activity [1][2]. In contrast, structurally related pyrazolo[1,5-a]pyrimidine derivatives with different C7 amine substituents have been reported to exhibit sub-micromolar 5-LOX inhibitory activity in published ChEMBL assays [3]. This confirmed lack of 5-LOX and sEH engagement is a useful selectivity filter: if a screening campaign seeks pyrazolopyrimidine hits that are clean against these common off-targets, this compound provides documented negative control or selectivity baseline data.

Selectivity Off-target profiling 5-Lipoxygenase

Chemical Scaffold Uniqueness: 2-Methoxyphenyl at C2 Differentiates from Common 4-Methoxyphenyl and 3-Thienyl KDR Inhibitor Series

The seminal KDR kinase inhibitor SAR by Fraley et al. (2002) identified optimal substituents as 4-methoxyphenyl at the 3-position and 3-thienyl at the 6-position, yielding KDR IC50 = 19 nM for compound 3g [1]. The target compound instead carries a 2-methoxyphenyl group at the C2 position (ortho-methoxy orientation), a structural motif absent from the optimized KDR series and the c-Met inhibitor series where SAR favored p-fluorophenyl or 4-fluoro-3-methoxyphenyl substituents at R2 [2][3]. The ortho-methoxy orientation alters the dihedral angle between the phenyl ring and the pyrazolopyrimidine core, affecting ATP-binding pocket complementarity in kinases differently than the para-substituted analogs documented in the primary literature. No literature-reported kinase inhibition data for this specific substitution pattern have been identified, indicating this compound represents unexplored chemical space within a validated pharmacophore.

Structure-activity relationship Scaffold diversity Kinase inhibitor

Recommended Application Scenarios for N-Isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Based on Differentiated Evidence


Kinase Selectivity Panel Screening: Chemically Distinct Probe for Pyrazolopyrimidine Scaffold Profiling

The compound's unique ortho-methoxy C2 substitution and C7-isobutylamine group, combined with validated inactivity against 5-LOX and sEH (IC50 >10,000 nM) [1], qualifies it as a structurally distinct negative-control probe for broad kinase selectivity panels. Researchers can benchmark this compound alongside known KDR (IC50 19 nM for compound 3g ) or c-Met (IC50 5.17–5.62 nM ) pyrazolopyrimidine inhibitors to establish structure-selectivity relationships within the scaffold class.

CNS Drug Discovery Library Inclusion: Favorable Physicochemical Profile for Blood-Brain Barrier Permeability

With a tPSA of only 37.7 Ų, a single hydrogen bond donor, and a logP of 3.7 [1], this compound meets the empirically validated criteria for passive CNS penetration (tPSA <60–70 Ų, HBD ≤3) . Inclusion in CNS-focused screening decks enables exploration of pyrazolopyrimidine scaffolds for neurological kinase targets (e.g., Ephrin receptor kinases implicated in neurological disorders ), where most class members with polar C7 substituents fail to cross the blood-brain barrier.

SAR Expansion Library: Diversifying the C2-Phenyl Substitution Vector in c-Met and KDR Inhibitor Optimization Programs

Lead optimization programs based on the c-Met inhibitor 10b (IC50 5.17 nM) or KDR inhibitor 3g (IC50 19 nM) scaffolds can employ this compound as a SAR diversification tool [1]. The ortho-methoxy orientation and C7-isobutyl substitution introduce chemical diversity orthogonal to the para-halophenyl and pyridinylmethylamine patterns that dominate published optimization efforts , enabling assessment of unexplored vectors within the ATP-binding pocket.

Anti-Tubercular Drug Discovery: Structural Analog for Scaffold-Hopping from Known Mtb Inhibitors

The anti-mycobacterial pyrazolo[1,5-a]pyrimidine-7-amine series identified by whole-cell screening against Mycobacterium tuberculosis features 3-(4-fluorophenyl) substitution and pyridin-2-ylmethylamine at C7 [1]. This compound, with its 2-methoxyphenyl at C2 and isobutylamine at C7, offers a structurally divergent analog for scaffold-hopping studies aimed at identifying new Mtb-active chemotypes with potentially differentiated resistance profiles.

Quote Request

Request a Quote for N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.